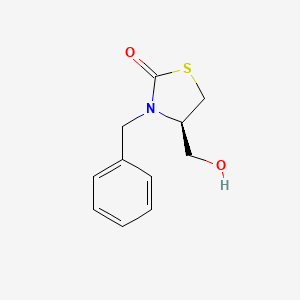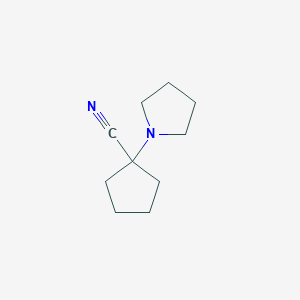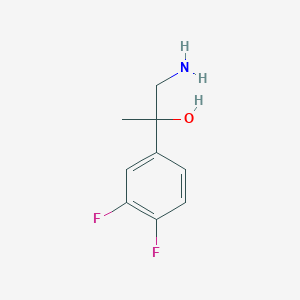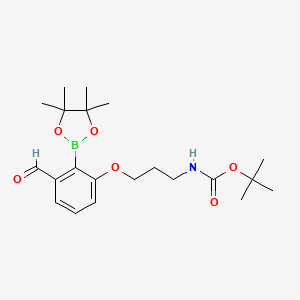
4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE is an organic compound characterized by a cyclohexanone ring substituted with a 3-methylbutylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE is through the Wittig reaction. This reaction involves the use of a phosphorus ylide, which reacts with an aldehyde or ketone to form an alkene. The general procedure includes dissolving the aldehyde in dichloromethane, adding the ylide, and stirring the mixture at room temperature. The reaction typically yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of this process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the 3-methylbutylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexanones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fine chemicals and as a precursor in various industrial processes
Mécanisme D'action
The mechanism of action of 4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methylbutylidene)-3kPZS: A bile salt derivative with similar structural features.
2,2,4,4-Tetramethyl-6-(3-methylbutylidene)-1,3,5-cyclohexanetrione: Another compound with a similar alkylidene group.
Uniqueness
4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
4-(3-methylbutylidene)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h4,9H,3,5-8H2,1-2H3 |
Clé InChI |
CXZGOWXDTMHMRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC=C1CCC(=O)CC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Phenethylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8647620.png)


![Ethyl [(2-oxo-2-phenylethyl)sulfanyl]acetate](/img/structure/B8647640.png)
![N-(4-Chlorobenzyl)-2-(4-hydroxy-4-phenyl-1-butyn-1-yl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8647643.png)


![9-(4-Chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B8647663.png)




